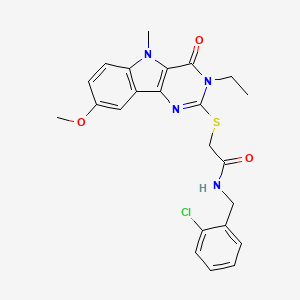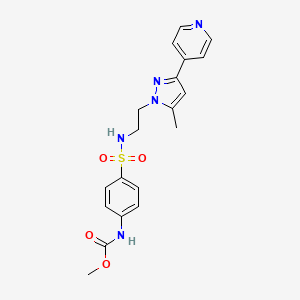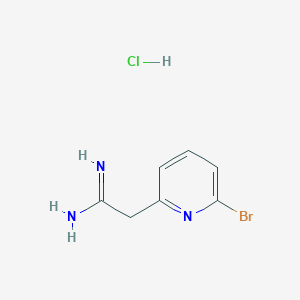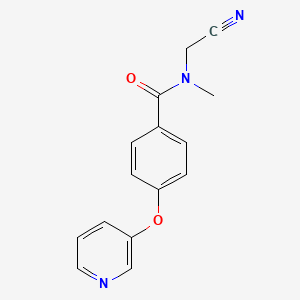
2-(4-氯苯氧基)-N-(2-(3-氟苯基)-2-甲氧基乙基)-2-甲基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in the treatment of various types of cancer.
科学研究应用
合成与表征
研究集中于具有相似结构基序的化合物的合成和表征,重点介绍了制备具有潜在生物或材料应用的化合物的技术。例如,已经探索了酰硫脲的合成及其通过光谱方法的表征,证明了这些衍生物作为具有抗生物膜特性的新型抗微生物剂的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。类似地,包含双(二苯基氨基)-芴单元的电活性聚酰胺的合成展示了具有优异溶解性、热稳定性和电致变色特性的材料的开发 (Sun et al., 2016)。
抗病原和抗癌活性
已研究合成的化合物的抗病原活性,特别是针对以生物膜生长而闻名的菌株,例如铜绿假单胞菌和金黄色葡萄球菌,强调了特定取代基在增强活性中的作用 (Limban, Marutescu, & Chifiriuc, 2011)。此外,已经评价了合成的哌啶酮肟醚对人宫颈癌细胞的细胞毒性,表明了进一步优化抗癌药物开发的潜力 (Parthiban et al., 2011)。
材料科学应用
开发具有特定功能的材料(例如电致变色和荧光特性)一直是研究的一个关键领域。例如,已经报道了具有优异的可逆电致变色特性的聚酰胺的合成,用于智能窗口和显示器的潜在应用 (Sun et al., 2016)。此外,已经探索了取代化合物光环化为黄酮,对有机合成和材料科学有影响,表明卤素原子和供电子基团对反应途径的影响 (Košmrlj & Šket, 2007)。
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3/c1-19(2,25-16-9-7-14(20)8-10-16)18(23)22-12-17(24-3)13-5-4-6-15(21)11-13/h4-11,17H,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROQKGHMATNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC(=CC=C1)F)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)



![1-[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B2742419.png)
![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
![(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2742422.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B2742425.png)